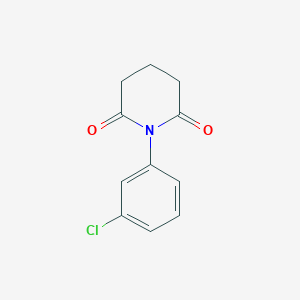![molecular formula C11H16N2O8S2 B13881760 4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B13881760.png)
4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide is a complex organic compound with a unique structure that includes both sulfonyl and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Nitration: Introduction of the nitro group into the benzene ring.
Sulfonation: Introduction of the sulfonyl group.
Etherification: Attachment of the 2-(2-Methoxyethoxy)ethyl group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and appropriate solvents and catalysts for etherification.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring that the reactions are efficient and cost-effective. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to obtain high-purity products.
化学反应分析
Types of Reactions
4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of 4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
科学研究应用
4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
- 4-{[2-(2-Methoxyethoxy)ethyl]sulfonyl}morpholine
Uniqueness
4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide is unique due to the combination of its nitro and sulfonyl functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
属性
分子式 |
C11H16N2O8S2 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
4-[2-(2-methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O8S2/c1-20-4-5-21-6-7-22(16,17)11-3-2-9(23(12,18)19)8-10(11)13(14)15/h2-3,8H,4-7H2,1H3,(H2,12,18,19) |
InChI 键 |
OJHCJGHFUHAITQ-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


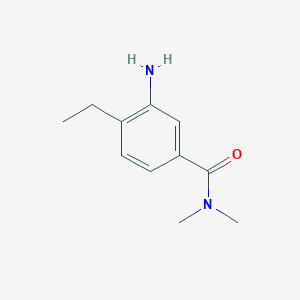
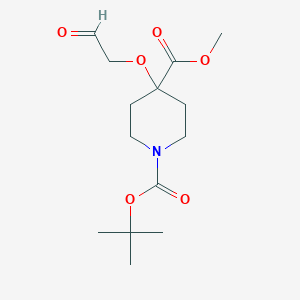
![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
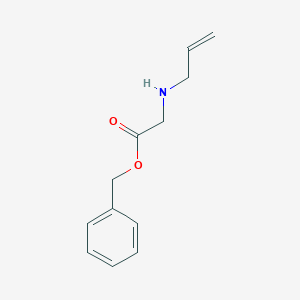
![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B13881693.png)
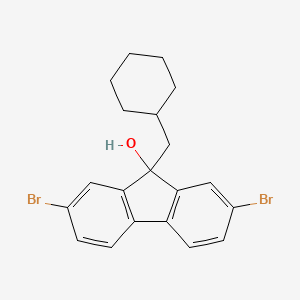
![6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)
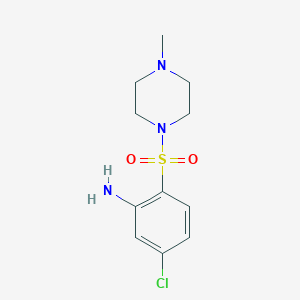
![{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde](/img/structure/B13881726.png)
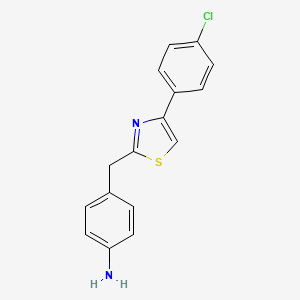
![2-[(3-Fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13881735.png)
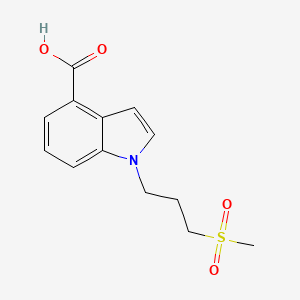
![2-[(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]ethanol](/img/structure/B13881745.png)
